Biphenyl-4,4'-diacetic acid

Description

Contextualization within Biphenyl (B1667301) Derivatives Chemistry

Biphenyl and its derivatives represent a significant class of aromatic compounds that serve as crucial intermediates and structural motifs in a wide array of chemical applications. arabjchem.orgresearchgate.net Historically, biphenyls were utilized as intermediates in chemical synthesis, but with advancements in synthetic chemistry, a multitude of functionalized derivatives with therapeutic and material significance have been developed. arabjchem.orgresearchgate.net The biphenyl framework is a common feature in pharmaceuticals, agrochemicals, and high-performance materials like liquid crystals and polymers. marketresearch.comvaluates.comguidechem.com The global market for biphenyl derivatives is expanding, driven by research and development into new applications. marketresearch.comvaluates.com

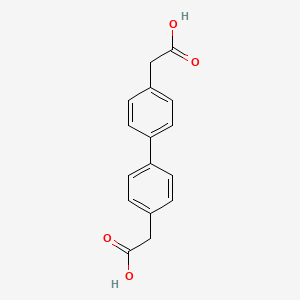

Biphenyl-4,4'-diacetic acid is a specific example of a functionalized biphenyl. Unlike the parent biphenyl, which is relatively inert, the addition of the diacetic acid groups provides reactive sites for further chemical transformations. arabjchem.org This functionalization allows it to be incorporated into larger molecular structures, acting as a linker or building block. researchgate.net Its structure is distinct from other biphenyl dicarboxylic acids, such as Biphenyl-4,4'-dicarboxylic acid (BPDC), due to the flexible -CH2- spacers. This flexibility can influence the resulting architecture of coordination polymers, potentially leading to lower stability compared to the more rigid frameworks formed by BPDC, but also enabling the creation of dynamic structures responsive to external stimuli.

Significance of Aromatic Dicarboxylic Acids and Derivatives as Building Blocks

Aromatic dicarboxylic acids are foundational components in the field of crystal engineering and materials science. tandfonline.comtandfonline.com Their ability to form strong, directional hydrogen bonds via the carboxylic acid groups makes them excellent building blocks for creating extended supramolecular architectures. tandfonline.comtandfonline.com Furthermore, upon deprotonation, the resulting carboxylate groups can coordinate to metal ions, making them ideal organic linkers for the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net

The geometry of the aromatic core and the positioning of the carboxylic acid groups dictate the structure and, consequently, the properties of the resulting materials. researchgate.net this compound, as an aromatic dicarboxylic acid, fits squarely within this class of building blocks. Its key features include:

Two coordination sites: The two carboxylic acid groups can bind to metal centers, allowing the molecule to act as a bridge or linker. researchgate.net

A rigid spacer: The biphenyl unit provides a well-defined length and rigidity, which is crucial for designing porous materials with specific channel sizes. nih.gov

Conformational flexibility: The methylene (B1212753) groups introduce a degree of rotational freedom, allowing the linker to adapt to different coordination environments of metal nodes. researchgate.netresearchgate.net

This combination of rigidity and flexibility makes this compound a versatile tool for constructing novel coordination polymers with potentially interesting topologies and properties, such as luminescence and thermal stability. researchgate.net

Historical Development and Emerging Trends in Research Applications

The synthesis of biphenyl derivatives has a long history, with foundational methods like the Ullmann reaction being developed over a century ago. arabjchem.org Specific methods for producing Biphenyl-4,4'-dicarboxylic acid and its derivatives have been developed over time, including processes involving the oxidation of 4,4'-dialkylbiphenyls. google.comgoogle.com For instance, a patented process describes the preparation of Biphenyl-4,4'-dicarboxylic acid from 4,4'-diisopropylbiphenyl (B92181). google.com Another synthesis route for this compound involves the alkylation of 4,4'-dihydroxybiphenyl (B160632) followed by hydrolysis. researchgate.net

Emerging research trends for this compound are heavily focused on its application in materials science, particularly as an organic linker in coordination polymers and MOFs. researchgate.net Researchers are exploring its use to create novel frameworks with unique properties:

Luminescent Materials: Lanthanide-based coordination polymers synthesized with this compound have shown promising luminescent properties. The biphenyl-diacetate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ions, which then emit light at their characteristic wavelengths (e.g., red for europium). researchgate.net

Dynamic Frameworks: The flexibility of the diacetate linker, compared to the rigid dicarboxylate linker in BPDC, is being investigated for the creation of dynamic MOFs that can respond to guest molecules or other stimuli.

High-Performance Polymers: Aromatic dicarboxylic acids are key components in the synthesis of high-performance polyesters and aramid resins known for their thermal stability and mechanical strength. sigmaaldrich.com While Biphenyl-4,4'-dicarboxylic acid is more commonly cited for this purpose, derivatives like this compound are also explored as building blocks for specialized polymers. sigmaaldrich.com

The ongoing investigation into coordination polymers of various metal ions (such as Na(I), Mg(II), and Co(II)) with this compound highlights the continued effort to understand the structural and thermal properties of these materials for potential future applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[4-(carboxymethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLNWJSKZPSWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287544 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-14-5 | |

| Record name | 4,4'-Biphenyldiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Biphenyl 4,4 Diacetic Acid and Its Precursors

Strategies for Biphenyl (B1667301) Core Assembly

The formation of the carbon-carbon single bond linking the two phenyl rings is the foundational step in synthesizing the biphenyl scaffold. Modern synthetic chemistry offers several powerful methods to achieve this, with cross-coupling reactions being the most prominent.

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for constructing biaryl systems. researchgate.net These reactions involve the coupling of two different aryl fragments, typically an organometallic reagent and an organohalide.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. rsc.org It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. rsc.orggre.ac.uk The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For the synthesis of precursors to biphenyl-4,4'-diacetic acid, such as 4,4'-dimethylbiphenyl (B165725), the Suzuki-Miyaura coupling provides a direct route. For instance, the coupling of 4-methylphenylboronic acid with 4-bromotoluene (B49008) is a typical approach. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent system to achieve high yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Precursor Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | 4-Methylphenylboronic acid | Pd/CNS (nanospheres) | K2CO3 | Toluene (B28343)/Water | 100 | >95 | rsc.org |

| 4-Chlorobenzoic acid | Phenylboronic acid | PdCl2 (3 mol%) | NaOH | DMA/Water | - | 92 | rsc.org |

| Aryl Bromide | Fluorinated Phenylboronic Acid | Pd complex | K3PO4·3H2O | THF/Water | Room Temp | High | arabjchem.org |

| 4-Bromoaniline | Fluorinated Phenylboronic Acid | Pd(OAc)2 | K3PO4 | DMF | Reflux | - | researchgate.net |

The versatility of the Suzuki-Miyaura reaction allows for the use of substrates already containing the acetic acid moiety or its ester precursor, providing a more direct path to the target molecule. For example, coupling a (4-(alkoxycarbonyl)methyl)phenyl boronic acid derivative with a methyl 4-halophenylacetate can directly generate the diester of this compound.

While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed cross-coupling reactions are also effective for biphenyl synthesis. nih.gov

Stille Coupling: This reaction pairs an organohalide with an organotin compound. researchgate.netnih.gov It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback.

Hiyama Coupling: This method utilizes an organosilicon reagent, which is activated by a fluoride (B91410) source, to couple with an organohalide. nih.gov It offers an alternative to boronic acids, with organosilanes being generally stable and less toxic.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide. acs.org Negishi couplings are known for their high reactivity and yields but require the preparation of often moisture- and air-sensitive organozinc reagents.

Coupling with Arenediazonium Salts: Arenediazonium salts can serve as highly reactive electrophilic partners in palladium-catalyzed cross-coupling reactions with organometallic reagents like triarylbismuth compounds, allowing reactions to proceed at room temperature without special activating ligands. thieme.de

Reductive coupling methods involve the dimerization of two molecules of an aryl halide, typically promoted by a reducing agent and a catalyst.

The Ullmann reaction is a classic method that involves the copper-promoted coupling of two aryl halide molecules. rsc.org While historically significant, it often requires harsh reaction conditions (high temperatures) and can have limited substrate scope.

More contemporary methods utilize palladium catalysts for the reductive coupling of haloarenes. For example, 4-chlorotoluene (B122035) can be selectively coupled to form 4,4'-dimethylbiphenyl using a PdCl2 catalyst, a phosphine (B1218219) ligand, and a reducing agent like zinc metal. arabjchem.org The use of a phase-transfer catalyst supported on activated carbon can enhance the reaction rate and selectivity. arabjchem.org Another approach involves the reductive coupling of p-bromobenzoic acid using a cuprous iodide catalyst in the presence of potassium hydroxide (B78521) and piperazine (B1678402) to yield biphenyl-4,4'-dicarboxylic acid. google.com Although this yields a related but different compound, the principle demonstrates the applicability of reductive coupling to functionalized arenes.

Table 2: Reductive Coupling for Biphenyl Core Synthesis

| Starting Material | Catalyst System | Reducing Agent | Solvent | Temp (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | PdCl2, PPh3, PTC on Carbon | Zinc (Zn) | DMF | - | 4,4'-Dimethylbiphenyl | arabjchem.org |

| Iodobenzene | Copper powder | - | - | High | Biphenyl | arabjchem.org |

| p-Bromobenzoic acid | Cuprous Iodide (CuI) | - | Polyethylene (B3416737) glycol 400 | 80 | Biphenyl-4,4'-dicarboxylic acid | google.com |

Cross-Coupling Reactions for Biphenyl Formation

Functional Group Transformations for Carboxylic Acid Formation

Once the 4,4'-disubstituted biphenyl core is assembled (e.g., 4,4'-dimethylbiphenyl or 4,4'-diacetylbiphenyl), the final step is the conversion of these substituents into the desired acetic acid groups.

The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation for producing carboxylic acids. For the synthesis of this compound, a common precursor is 4,4'-dimethylbiphenyl. The direct, one-step oxidation of the methyl groups to carboxymethyl groups (-CH2COOH) is challenging. Therefore, a multi-step sequence is typically employed:

Benzylic Halogenation: The methyl groups of 4,4'-dimethylbiphenyl are first halogenated, for instance using N-bromosuccinimide (NBS) under radical initiation, to produce 4,4'-bis(bromomethyl)biphenyl.

Cyanation: The resulting dihalide is then reacted with a cyanide salt (e.g., NaCN or KCN) in a nucleophilic substitution reaction to form 4,4'-bis(cyanomethyl)bhenyl, also known as biphenyl-4,4'-diacetonitrile.

Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the dinitrile, which converts the cyano groups into carboxylic acid groups, yielding this compound.

Alternatively, methods have been developed for the direct oxidation of more extended alkyl chains on a biphenyl core. For example, a well-established industrial process involves the liquid-phase oxidation of 4,4'-diisopropylbiphenyl (B92181) using molecular oxygen. google.com This process is typically catalyzed by a heavy metal catalyst system, such as a mixture of cobalt and manganese salts, often with a bromine-containing promoter, in an aliphatic carboxylic acid solvent like acetic acid. google.com While this specific process is optimized for producing the terephthalic acid analogue (biphenyl-4,4'-dicarboxylic acid), the underlying principles are relevant for the oxidation of alkyl precursors on the biphenyl ring. google.com

Table 3: Conditions for Oxidation of Alkylbiphenyl Precursors

| Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 4,4'-Diisopropylbiphenyl | Molecular Oxygen (O2) | Cobalt & Manganese salts, Bromine compound | Acetic Acid | - | Biphenyl-4,4'-dicarboxylic acid | google.com |

| 2,2'-Dimethyl-1,1'-biphenyl | Dicumyl peroxide (DCP) | Copper powder | Chlorobenzene | 140 | 7-Methyldibenzo[c,e]oxepin-5(7H)-one | nih.gov |

| Biphenyl | Formic Acid | Palladium(II) | - | - | 4'-Hydroxy-4-biphenylcarboxylic acid | nih.gov |

Another route starts with the Friedel-Crafts acylation of biphenyl with acetyl chloride to form 4,4'-diacetylbiphenyl. This diketone can then be converted to the diacetic acid via the Willgerodt–Kindler reaction, which involves heating with sulfur and a secondary amine like morpholine (B109124) to form a thioamide intermediate, followed by hydrolysis.

Oxidation Reactions of Alkyl or Acyl Precursors

Catalytic Oxidation Methods

One prominent method involves the oxidation of 4,4'-dialkylbiphenyls. For instance, 4,4'-diisopropylbiphenyl can be oxidized using molecular oxygen in the presence of a cobalt-manganese-bromine catalyst system in an acetic acid solvent. google.com This process can be optimized to achieve high selectivity and yield. google.com The use of a bromine compound in conjunction with cobalt and manganese catalysts can further enhance the reaction rate. google.com However, challenges such as catalyst corrosion and the formation of byproducts from incomplete oxidation necessitate careful control of reaction conditions and purification steps.

Another approach is the oxidation of 4,4'-diacetylbiphenyl, which can be achieved using a hypochlorite (B82951) oxidant. google.com This method, while effective, falls under more traditional synthetic routes and may involve harsher conditions compared to modern catalytic systems.

The choice of catalyst is crucial in these oxidation reactions. Metalloporphyrins, for example, have shown significant catalytic activity in various oxidation processes. mdpi.com While not specifically detailed for this compound synthesis in the provided context, their broad applicability in oxidizing organic compounds suggests potential for this transformation. mdpi.com The development of robust and selective catalysts, including supported noble metal catalysts and transition metal oxides, is an active area of research for various organic transformations. rsc.org

| Precursor | Catalyst System | Oxidant | Solvent | Key Findings |

| 4,4'-Diisopropylbiphenyl | Cobalt-manganese-bromine | Molecular Oxygen | Acetic Acid | High selectivity and yield can be achieved; bromine enhances reaction rate. google.com |

| 4,4'-Diacetylbiphenyl | - | Hypochlorite | - | A known method for oxidation to the dicarboxylic acid. google.com |

Oxidative Cleavage Strategies

Oxidative cleavage offers an alternative pathway where a larger molecule containing the biphenyl moiety is cleaved to yield the desired diacetic acid. This strategy can be particularly useful when starting from more complex precursors. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of oxidative cleavage are well-established in organic chemistry. libretexts.org

For instance, the oxidative cleavage of alkenes can yield carboxylic acids under strong oxidizing conditions. libretexts.org A hypothetical route could involve a biphenyl derivative with unsaturated side chains at the 4 and 4' positions, which could then be cleaved to form the diacetic acid. Fungi have been shown to perform oxidative ring cleavage on chlorinated biphenyl derivatives, producing various acidic compounds, which demonstrates a biological approach to such transformations. researchgate.net

Hydrolysis of Nitrile or Ester Derivatives

A common and effective method for synthesizing carboxylic acids is through the hydrolysis of their corresponding nitrile or ester derivatives. This approach is widely used for the preparation of this compound.

The hydrolysis of biphenyl-4,4'-diacetonitrile offers a direct route to the diacetic acid. This reaction is typically carried out under acidic or basic conditions. Similarly, the hydrolysis of biphenyl-4,4'-diacetate esters, such as the dimethyl or diethyl esters, provides a clean and high-yielding pathway to the final product. researchgate.net For example, 2,2'-[Biphenyl-4,4'-diylbis(oxy)]diacetic acid is synthesized through alkaline hydrolysis of the corresponding methyl ester. researchgate.net Lipases are also utilized for the chemoselective hydrolysis of biphenyl esters, offering an environmentally friendly alternative under mild conditions. mdpi.com

| Precursor | Reagents | Key Features |

| Biphenyl-4,4'-diacetonitrile | Acid or Base | Direct conversion to the diacetic acid. |

| Biphenyl-4,4'-diacetate Esters | Acid or Base | High-yielding and clean reaction. researchgate.net |

| Biphenyl Esters | Lipases | Enzymatic, chemoselective hydrolysis under mild conditions. mdpi.com |

Carboxylation of Halogenated Biphenyls

Carboxylation of halogenated biphenyls presents another synthetic strategy. This typically involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, from a dihalogenated biphenyl (e.g., 4,4'-dibromobiphenyl (B48405) or 4,4'-diiodobiphenyl). This intermediate then reacts with carbon dioxide to introduce the carboxylic acid groups.

While specific examples for the direct synthesis of this compound via this method are not detailed in the provided results, the fundamental reactions are a cornerstone of organic synthesis. For instance, the Suzuki cross-coupling reaction, which couples a boronic acid with an organohalide, is a powerful tool for creating the biphenyl core structure, which can then be further functionalized. ajgreenchem.com A related approach could involve the carboxylation of a bis(halomethyl)biphenyl derivative.

Derivatization from Biphenyl-4,4'-dicarboxylic acid

This compound can also be synthesized through the derivatization of the closely related biphenyl-4,4'-dicarboxylic acid. This involves extending the carbon chain at the carboxylic acid positions.

Chain Elongation Strategies (e.g., via alkylation)

Chain elongation strategies can be employed to convert biphenyl-4,4'-dicarboxylic acid into this compound. A common method is the Arndt-Eistert synthesis, although it is not explicitly mentioned in the provided search results. A more direct approach could involve the reduction of the carboxylic acids to alcohols, followed by conversion to halides, and then a nitrile synthesis and subsequent hydrolysis.

Another possibility is the alkylation of a derivative of biphenyl-4,4'-dicarboxylic acid. For example, the synthesis of 2,2'-[Biphenyl-4,4'-diylbis(oxy)]diacetic acid is achieved by the alkylation of 4,4'-dihydroxybiphenyl (B160632) with methylbromoacetate, followed by hydrolysis, demonstrating a chain elongation from a dihydroxy precursor. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

There is a growing emphasis on developing green and sustainable synthetic methods to minimize environmental impact. imist.ma For the synthesis of this compound and its precursors, this includes the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.

One green approach involves the use of water as a solvent and a recyclable palladium catalyst for Suzuki cross-coupling reactions to form the biphenyl core. scirp.org This method can be used to synthesize various biphenyldicarboxylic acids with high yields and allows for the recycling of the catalyst. scirp.org The use of biocatalysts, such as lipases for ester hydrolysis, also aligns with the principles of green chemistry by enabling reactions under mild conditions and often with high selectivity. mdpi.com The development of catalytic systems that utilize molecular oxygen as the oxidant in oxidation reactions is another sustainable approach, avoiding the use of stoichiometric and often hazardous oxidizing agents. google.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Employing water as a solvent in Suzuki cross-coupling reactions. scirp.org |

| Catalysis | Utilizing recyclable palladium catalysts and biocatalysts like lipases. mdpi.comscirp.org |

| Use of Renewable Feedstocks | While not explicitly detailed, exploring bio-based precursors is a key aspect of green chemistry. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Solvent-Free or Low-Environmental Impact Syntheses

Green chemistry principles have driven the development of synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. These methods focus on improving atom economy and utilizing renewable resources and energy-efficient processes.

A significant advancement in the sustainable synthesis of precursors for this compound is the production of 4,4'-dimethylbiphenyl (DMBP) from biomass-derived 2-methylfuran (B129897) (MF). acs.orgresearchgate.net This process represents a renewable pathway to a key intermediate. acs.org The synthesis follows a two-step route: first, the palladium-catalyzed oxidative coupling of 2-methylfuran produces 5,5′-dimethyl-2,2′-bifuran (DMBF). acs.orgresearchgate.net Subsequent tandem Diels-Alder and dehydration reactions of DMBF with ethylene, which can be sourced from bioethanol, yield 4,4'-dimethylbiphenyl. acs.org Optimization of this process has focused on intensifying reaction conditions to improve space-time yields and employing alternative catalysts like La(OTf)₃ to increase product yield at lower temperatures. acs.org The resulting bio-derived DMBP can then be oxidized to form the biphenyl core structure needed for this compound. researchgate.net

Another low-impact approach involves the synthesis of the related biphenyl-4,4'-dicarboxylic acid using high-boiling, environmentally benign solvents. One such method employs polyethylene glycol 400 as the reaction medium with a copper iodide (CuI) catalyst for the reductive coupling of p-bromobenzoic acid. google.com This process is noted for its simple setup, high yield, and easy purification by recrystallization, avoiding the need for column chromatography. google.com

Mechanochemistry, particularly through ball milling, offers a powerful solvent-free alternative for synthesizing biphenyl compounds. rsc.org Palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids have been successfully carried out using a solvent-free and ligand-free ball-milling method to produce various biphenyl-derived materials. rsc.org This technique is characterized by its simplicity, speed, and high efficiency, proceeding in the absence of bulk solvents and often without the need for protective atmospheres. rsc.orgmdpi.com

The oxidation of biphenyl precursors is a critical step. Traditional methods often use heavy metal catalysts in organic acid solvents. google.comosti.gov For instance, 4,4'-diisopropylbiphenyl can be oxidized to biphenyl-4,4'-dicarboxylic acid using a cobalt-manganese catalyst system in an aliphatic monocarboxylic acid. google.com While effective, research is moving towards greener oxidation systems to reduce environmental impact.

Table 1: Low-Environmental Impact Synthesis of this compound Precursors

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Solvent/Conditions | Yield/Selectivity | Reference |

|---|

Microwave-Assisted and Flow Chemistry Protocols

To accelerate reaction times, improve yields, and enhance process control, microwave-assisted synthesis and continuous flow chemistry have been applied to the production of biphenyl derivatives.

Microwave irradiation has proven effective in significantly reducing reaction times for the synthesis of compounds related to this compound. For example, a protocol for the Suzuki–Miyaura cross-coupling of substituted arylboronic acids and arylsulfonyl chlorides to form cross-biphenyls has been developed under microwave irradiation. researchgate.net This method features short reaction times and utilizes in-situ generated palladium nanoparticles as the catalyst. researchgate.net Another application involves the synthesis of 4-arylazo-5-hydroxy-benzamide derivatives, where microwave irradiation in 1,4-dioxane (B91453) provided higher chemoselectivity and yield compared to conventional heating. nih.gov The synthesis of biphenyl-4,4'-dicarboxylic acid arylhydrazones has also been achieved in an environmentally benign water medium using microwave assistance, demonstrating the synergy between green chemistry and modern heating techniques. researchgate.net

Flow chemistry offers enhanced safety, scalability, and process control for synthesizing biphenyl structures. The development of 3D-printed catalytic stirrer beads and flow reactors has enabled novel approaches to biphenyl synthesis. ucl.ac.uk For instance, palladium(0) tetrakis(triphenylphosphine) has been incorporated into 3D-printed devices to catalyze Suzuki couplings under both thermal and microwave conditions in a batch or flow setup. ucl.ac.uk This technology allows for the efficient synthesis of compound libraries. Continuous flow photoreactors have also been designed for reactions such as C-H functionalization and decarboxylation, which are key steps in complex organic syntheses. ucl.ac.uk These systems provide precise control over reaction parameters like residence time and irradiation, leading to improved product consistency and yield. mdpi.com

Table 2: Microwave-Assisted and Flow Chemistry Protocols for Biphenyl Derivatives

| Product Type | Synthetic Method | Key Reagents/Catalysts | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Cross-biphenyls | Microwave-Assisted Suzuki-Miyaura Coupling | Pd nanoparticles (in-situ generated) | Not specified (aerobic) | High yields, shorter reaction time, desulfurization | researchgate.net |

| Biphenyl-4,4'-dicarboxylic acid arylhydrazones | Microwave-Assisted Synthesis | Polystyrene sulfonic acid (PSSA) | Water | Environmentally benign, simple workup | researchgate.net |

| 4-Arylazo-5-hydroxy-benzamide derivatives | Microwave-Assisted Synthesis | DBU | 1,4-Dioxane, 40°C | High chemoselectivity (95% yield) compared to thermal heating | nih.gov |

| Biphenyls | Suzuki Coupling in Flow/Batch | 3D-printed catalytic stirrer bead with Pd(0) | Not specified | Improved efficiency for batch reactions, applicable to flow systems | ucl.ac.uk |

| Various Heterocycles | Flow Chemistry | 3D-printed column reactors | Environmentally benign solvents | Two-step flow sequence in a single process from simple starting materials | ucl.ac.uk |

Advanced Derivatization and Functionalization Chemistry

Esterification and Amidation of Carboxylic Acid Groups

The carboxylic acid groups are the primary sites for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in creating a diverse array of esters and amides with tailored properties.

Biphenyl-4,4'-diacetic acid can be converted to its corresponding di-esters through reactions with various alcohols. For instance, the synthesis of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is a common derivatization. Similarly, diethyl esters have been synthesized and studied for their electrochromic properties. rsc.org These reactions are typically catalyzed by acids like sulfuric acid or p-toluenesulfonic acid and often require refluxing in an organic solvent such as toluene (B28343) or dichloromethane (B109758) to facilitate the esterification process.

Amidation of this compound with amines leads to the formation of polyamides. researchgate.net The synthesis of N,N'-([1,1'-Biphenyl]-4,4'-diyl)diacetamide is an example of a di-amide derivative. These reactions often utilize coupling agents like N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid groups, facilitating amide bond formation. researchgate.net The resulting amides can exhibit enhanced thermal stability due to the potential for hydrogen bonding.

The synthesis of both mono- and di-substituted derivatives is possible. The controlled addition of the alcohol or amine, along with careful selection of reaction conditions, can favor the formation of either the mono-functionalized or di-functionalized product.

Table 1: Examples of Ester and Amide Derivatives of this compound

| Derivative Name | Molecular Formula | Functional Groups | Reference |

| Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | C₁₆H₁₄O₄ | Carboxylate esters (COOCH₃) | nist.gov |

| [1,1'-Biphenyl]-4,4'-diyl diacetate | C₁₆H₁₄O₄ | Acetate esters (OAc) | |

| N,N'-([1,1'-Biphenyl]-4,4'-diyl)diacetamide | C₁₆H₁₆N₂O₂ | Acetamide (NHCOCH₃) |

This table is interactive. Click on the headers to sort the data.

Achieving selective functionalization to produce mono-esters or mono-amides requires careful control over reaction conditions. Techniques such as using a limiting amount of the alcohol or amine can favor mono-substitution. Furthermore, the use of protecting groups can be employed to block one of the carboxylic acid groups, allowing for the selective reaction of the other. After the desired functionalization, the protecting group can be removed to yield the mono-functionalized product.

Another approach involves leveraging the potential for remote C–H functionalization. By installing a directing group, it is possible to selectively functionalize one of the aromatic rings, which can influence the reactivity of the adjacent carboxylic acid group. escholarship.org

Anhydride (B1165640) and Imide Formation

The carboxylic acid groups of this compound can undergo intramolecular or intermolecular dehydration to form anhydrides. For example, treatment with a dehydrating agent can lead to the formation of a polymeric anhydride. The formation of cyclic anhydrides from a single molecule is not feasible due to the distance between the two carboxylic acid groups.

Further reaction of anhydride derivatives with amines or ammonia (B1221849) can lead to the formation of imides. For instance, poly(ester imide)s have been synthesized using derivatives of biphenyltetracarboxylic dianhydride. researchgate.net These reactions typically involve a two-step process where a poly(amic acid) precursor is first formed, followed by thermal or chemical imidization. researchgate.net

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

Halogenation of the biphenyl core can be achieved using various halogenating agents. For instance, iodination can be performed using iodine in a suitable solvent. smolecule.com Bromination can also be achieved, often with the use of a Lewis acid catalyst. uab.cat These reactions introduce halogen atoms onto the aromatic rings, which can serve as handles for further functionalization through cross-coupling reactions like the Suzuki or Kumada reactions. smolecule.com

Nitration of the biphenyl core can be accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netyoutube.com The nitro groups are strongly deactivating and direct further substitution. Studies on the nitration of related biphenyl dicarboxylic acids have shown that multiple nitro groups can be introduced onto the aromatic rings. researchgate.net For example, the nitration of 4,4'-biphenyldicarboxylic acid has been studied, leading to the synthesis of aromatic carboxylic acids containing four nitro groups. researchgate.net

Sulfonation of the biphenyl core can be carried out using fuming sulfuric acid or chlorosulfonic acid. umich.edursc.org The sulfonic acid groups are also deactivating and direct incoming groups to the meta position. Biphenyl-4,4'-disulfonic acid is a known derivative where sulfonic acid groups are attached to the biphenyl core. cymitquimica.com The sulfonation of biphenyl itself has been shown to yield various disulfonic acids, and further sulfonation can lead to tetrasulfonic acids. rsc.org

Metalation and Directed Lithiation Studies

Metalation, particularly directed ortho-lithiation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. google.comwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. google.comharvard.edu The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents with high precision. google.com

For this compound, the carboxylic acid groups themselves can act as directing groups. However, their acidic protons would be quenched by the organolithium base. Therefore, these groups are typically converted into more suitable DMGs, such as tertiary amides or oxazolines, which are resistant to nucleophilic attack by the lithiating agent. uwindsor.canih.gov The corresponding ester derivatives are also viable substrates for such reactions.

The general principle of DoM involves the interaction of a DMG with an alkyllithium reagent, which leads to the deprotonation of the nearest ortho-position on the aromatic ring, forming an aryllithium intermediate. google.com This intermediate is then trapped with an electrophile. In the context of a diester or diamide (B1670390) derivative of this compound, the directing groups would be expected to facilitate lithiation at the positions ortho to the side chains, i.e., the 3, 3', 5, and 5' positions.

Competition experiments on other biphenyl systems have been used to establish the hierarchy of directing group ability. harvard.edu For a disubstituted biphenyl system, the choice of the directing group and the reaction conditions can influence which ring is metalated and at which position.

While specific studies on the directed lithiation of this compound are not extensively documented, the principles established for other biphenyl and benzoic acid derivatives can be applied. For instance, the lithiation of 2-substituted benzoic acids can be selectively directed to either the 3- or 6-position by carefully choosing the base and reaction conditions. unblog.fr

The following table outlines potential electrophiles that could be used to functionalize the lithiated this compound backbone, based on established DoM protocols.

| Electrophile Category | Specific Electrophile Example | Introduced Functional Group |

| Alkylating Agents | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Silylating Agents | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Halogenating Agents | Hexachloroethane (C₂Cl₆) | Chloro (-Cl) |

| Boronating Agents | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

These functionalizations would yield a variety of substituted this compound derivatives, providing a platform for further chemical exploration and the development of new materials and molecules with specific properties.

Side-Chain Modifications (e.g., at the alpha-carbon)

The acetic acid side chains of this compound possess reactive α-carbons, which are amenable to a range of functionalization reactions. These modifications typically proceed via the formation of an enolate intermediate under basic conditions. libretexts.org To facilitate these reactions, the carboxylic acid groups are usually protected as esters, such as methyl or ethyl esters, to prevent interference from the acidic proton.

α-Halogenation:

The α-position of the esterified this compound can be halogenated using various reagents. Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org For instance, treatment with bromine (Br₂) in an acidic medium would be expected to yield the α-bromo derivative. Base-promoted halogenation is also possible, but care must be taken as the introduction of an electron-withdrawing halogen can increase the acidity of the remaining α-proton, potentially leading to multiple halogenations. libretexts.org

α-Alkylation:

The introduction of alkyl groups at the α-carbon can be achieved through the alkylation of the corresponding enolate. libretexts.orgopenstax.org This reaction typically involves treating the ester derivative of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to generate the enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) introduces the alkyl group. libretexts.org The choice of a strong base is crucial to ensure complete enolate formation and prevent self-condensation reactions. libretexts.org The success of this SN2 reaction is dependent on the use of primary or methyl halides, as secondary and tertiary halides are prone to elimination reactions. openstax.org

The following table summarizes potential side-chain modification reactions for the diester of this compound.

| Reaction Type | Reagents | Resulting Functional Group at α-carbon |

| α-Halogenation (acid-catalyzed) | Br₂, Acetic Acid | Bromo (-Br) |

| α-Alkylation | 1. LDA; 2. CH₃I | Methyl (-CH₃) |

| α-Alkylation | 1. NaNH₂; 2. CH₃CH₂Br | Ethyl (-CH₂CH₃) |

These side-chain modifications significantly alter the steric and electronic properties of the this compound scaffold, opening avenues for the synthesis of novel derivatives with potential applications in various fields of chemistry and materials science.

Spectroscopic Characterization Techniques for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of biphenyl-4,4'-diacetic acid in both solution and the solid state.

Multi-dimensional NMR for Complex Structure Elucidation

Multi-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in complex environments or when forming derivatives. mdpi.com

¹H-¹H Correlated Spectroscopy (COSY) experiments reveal the coupling between protons on adjacent carbon atoms. For this compound, this would show correlations between the aromatic protons on the biphenyl (B1667301) rings and between the methylene (B1212753) protons of the acetic acid groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals for the biphenyl rings and the methylene and carbonyl groups of the acetic acid moieties.

| NMR Technique | Information Provided for this compound |

| ¹H-¹H COSY | Shows J-coupling between adjacent aromatic and methylene protons. |

| HSQC | Correlates aromatic protons to their directly attached carbons and methylene protons to their carbons. |

| HMBC | Reveals long-range couplings, confirming the connection between the biphenyl core and the acetic acid groups. blogspot.com |

Solid-State NMR for Polymorphic and Supramolecular Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials, including crystalline and amorphous forms. jeol.comresearchgate.net It is particularly valuable for studying polymorphism, where a compound exists in different crystal structures, as these differences are lost when the sample is dissolved for solution NMR. jeol.com

For this compound, ssNMR can differentiate between various polymorphic forms by detecting subtle changes in the chemical shifts and relaxation times of the carbon and proton nuclei. americanpharmaceuticalreview.com These variations arise from differences in the local molecular environment and packing within the crystal lattice. researchgate.net Furthermore, ssNMR is instrumental in analyzing supramolecular structures, such as coordination polymers or hydrogen-bonded networks involving this compound. acs.org By observing the through-space interactions between nuclei, ssNMR can provide insights into how individual molecules assemble and interact with each other in the solid state. americanpharmaceuticalreview.com Two-dimensional ssNMR experiments can definitively detect associations between different molecules and phases. americanpharmaceuticalreview.com

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Dynamics

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. aston.ac.uk The diffusion coefficient is related to the size and shape of the molecule, as described by the Stokes-Einstein equation. u-tokyo.ac.jp

In the context of this compound, DOSY can be used to study its aggregation behavior in solution. By measuring the diffusion coefficient at different concentrations, one can determine whether the molecules exist as monomers or form larger aggregates through interactions like hydrogen bonding. Furthermore, if this compound is part of a more complex system, such as a coordination complex or a mixture, DOSY can help to distinguish the signals of the acid from other components and provide an estimate of their relative sizes. osti.govrsc.org The technique is capable of assessing the purity and speciation of complexes in solution. osti.gov

Vibrational Spectroscopy (IR/Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound. researchgate.net

Fourier Transform Infrared (FT-IR) Analysis of Hydrogen Bonding

FT-IR spectroscopy is particularly sensitive to the vibrations of polar bonds and is an excellent tool for studying hydrogen bonding in this compound. The carboxylic acid groups are strong hydrogen bond donors and acceptors, leading to the formation of dimeric structures or extended hydrogen-bonded networks in the solid state.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadening being a hallmark of strong hydrogen bonding. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The position and shape of this band can provide further details about the hydrogen bonding environment. For instance, in a dimeric form, the C=O stretch is often observed at a lower frequency compared to the monomeric form. The presence of aliphatic C-H stretching vibrations from the methylene groups is also observed. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in FT-IR | Significance for this compound |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Indicates the presence and strength of hydrogen bonding. |

| C=O stretch (carboxylic acid) | ~1700 | Confirms the presence of the carboxyl group and provides information on its hydrogen bonding state. |

| C-H stretch (aliphatic) | 2850-3000 | Corresponds to the methylene groups in the acetic acid moieties. rasayanjournal.co.in |

| C-H stretch (aromatic) | 3000-3100 | Corresponds to the C-H bonds on the biphenyl rings. |

Raman Spectroscopy for Molecular Symmetry and Vibrations

The Raman spectrum will show characteristic bands for the C-C stretching vibrations within the phenyl rings and the C-C bond connecting the two rings. researchgate.net These vibrations are often strong in the Raman spectrum due to the polarizability of the aromatic system. The symmetry of the molecule influences which vibrational modes are Raman active. For a centrosymmetric molecule, certain vibrations will be mutually exclusive in the IR and Raman spectra. Analysis of the polarized Raman spectrum of a single crystal can provide detailed information about the orientation of the molecules within the crystal lattice. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Raman | Significance for this compound |

| C-C ring stretch | 1580-1620 | Characteristic of the aromatic biphenyl core. researchgate.net |

| Biphenyl C-C inter-ring stretch | ~1280 | Provides information about the bond connecting the two phenyl rings. researchgate.net |

| CH₂ scissoring | ~1450 | Relates to the methylene groups of the acetic acid side chains. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in verifying the molecular weight of a compound and can be used to monitor the progress of a chemical reaction and identify the products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. measurlabs.com This precision allows for the confident identification of molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com For this compound, with a molecular formula of C₁₆H₁₄O₄, the exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its identity. The high accuracy of HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. measurlabs.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Calculated Exact Mass | 270.08920892 Da |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for such compounds. |

Data sourced from PubChem CID 242679 nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected and fragmented to reveal details about their chemical structure. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound, MS/MS can elucidate how the molecule breaks apart. Common fragmentation pathways for carboxylic acids include the loss of a carboxyl group. researchgate.net Analyzing these fragments helps to confirm the connectivity of the biphenyl core and the acetic acid moieties.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystal. Every crystalline solid has a unique X-ray diffraction pattern, which can be used for identification and structural analysis. drugfuture.com

Single-Crystal X-ray Diffraction for Absolute Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. ceitec.czmdpi.com By analyzing the diffraction pattern of a single crystal, the precise atomic positions, bond lengths, and bond angles can be determined. For this compound, SCXRD analysis would reveal the conformation of the biphenyl rings (the degree of twisting between them) and the arrangement of the carboxylic acid groups. This technique has been used to characterize coordination polymers based on this compound, revealing how the ligand coordinates with metal ions to form three-dimensional networks. researchgate.net

Powder X-ray Diffraction for Phase Purity and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and assessing the purity of a bulk sample. mdpi.comresearchgate.net It is particularly important for detecting polymorphism, the ability of a compound to exist in more than one crystal structure. drugfuture.com Different polymorphs can have different physical properties. PXRD patterns are unique to each crystalline form and can be used to identify the specific polymorph present and to detect any crystalline impurities. americanpharmaceuticalreview.com For this compound, PXRD can be used to ensure the phase purity of a synthesized batch and to study any potential polymorphic transformations under different conditions. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. biocompare.com For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the biphenyl system. The position and intensity of these bands can be influenced by the solvent and the conformation of the biphenyl rings.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. biocompare.com Not all molecules that absorb UV-Vis light are fluorescent. For those that are, fluorescence provides information about the excited state and can be a highly sensitive analytical technique. biocompare.com Biphenyl derivatives are known to be fluorescent, and the fluorescence properties of this compound, such as its emission maximum and quantum yield, are important for applications in materials science, for instance, as linkers in fluorescent metal-organic frameworks. mdpi.com The combination of UV-Vis and fluorescence spectroscopy offers a comprehensive picture of the electronic behavior of the molecule. biocompare.com

Table 2: Spectroscopic and Crystallographic Techniques for this compound

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns. |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, and angles. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity, and polymorphism. |

| UV-Visible Spectroscopy | Electronic transitions (π-π*) and conjugation. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific DFT studies on Biphenyl-4,4'-diacetic acid providing data on its electronic structure and reactivity were found.

Calculation of Molecular Orbitals and Energy Gaps

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no available studies that report the theoretical prediction of NMR, IR, or UV-Vis spectroscopic parameters for this compound using DFT methods.

Ab Initio Methods for High-Accuracy Predictions

No publications detailing the use of high-accuracy ab initio methods for property prediction of this compound were identified.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and the calculation of potential energy surfaces for the rotation around the central carbon-carbon bond of this compound have not been reported in the searched scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics simulation studies focusing on the dynamic behavior of this compound in any environment were found in the available resources.

Reaction Mechanism Elucidation and Transition State Analysis

Due to the absence of specific published research on the computational analysis of reaction mechanisms for this compound, we will consider plausible reaction pathways for its carboxylic acid groups based on well-established mechanisms for similar molecules, such as phenylacetic acid and other aryl carboxylic acids.

One of the fundamental reactions of carboxylic acids is esterification . The acid-catalyzed esterification of a compound like this compound with an alcohol, for instance, would likely proceed through a tetrahedral intermediate. Computational modeling of this process for a related molecule, such as phenylacetic acid, would involve locating the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Key parameters that would be determined from such a study include the activation energy barrier and the imaginary frequency of the transition state, which corresponds to the vibrational mode of the bond-forming and bond-breaking processes.

Another significant reaction is decarboxylation , the removal of a carboxyl group. While the decarboxylation of simple aryl carboxylic acids is generally difficult, computational studies on related compounds can shed light on potential pathways. For instance, DFT studies on the decomposition of acetic acid on a palladium surface have identified key intermediates and transition states for both decarboxylation and decarbonylation pathways. These studies calculate the energy landscape, revealing the most favorable reaction routes.

A hypothetical computational study on the decarboxylation of this compound could explore various catalytic and non-catalytic pathways. The transition state for the C-C bond cleavage would be a critical point of investigation. The calculated energy barrier for this step would provide an estimate of the reaction's feasibility under different conditions.

To illustrate the type of data that would be generated from such computational studies, the following interactive tables present hypothetical findings for the transition state analysis of a generic acid-catalyzed esterification and a hypothetical metal-catalyzed decarboxylation of a single acetic acid group on the biphenyl (B1667301) scaffold.

Table 1: Hypothetical Transition State Parameters for Acid-Catalyzed Esterification

Calculated at the B3LYP/6-31G(d) level of theory for one of the carboxylic acid groups of this compound with methanol (B129727).

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 25.8 kcal/mol |

| Imaginary Frequency | -254 cm-1 |

| Key Bond Distance (C-Oalcohol) | 1.98 Å |

| Key Bond Angle (O=C-Oalcohol) | 105.2° |

Table 2: Hypothetical Transition State Parameters for Catalytic Decarboxylation

Calculated for the C-C bond cleavage step in a hypothetical palladium-catalyzed decarboxylation of one of the carboxylic acid groups.

| Parameter | Value |

|---|---|

| Activation Energy (ΔE‡) | 35.2 kcal/mol |

| Imaginary Frequency | -412 cm-1 |

| Key Bond Distance (Ar-CH2) | 2.15 Å |

| Key Bond Distance (CH2-COOH) | 2.35 Å |

These tables serve as an example of the detailed research findings that would be obtained from rigorous computational chemistry studies. The activation energies provide a quantitative measure of the reaction barrier, while the imaginary frequencies confirm the nature of the transition state. The geometric parameters, such as key bond distances and angles, offer a snapshot of the molecular structure at the peak of the energy profile, providing invaluable insights into the mechanism of the transformation.

Coordination Chemistry and Metal Organic Framework Mof Synthesis

Ligand Design and Coordination Modes with Metal Ions

The design of Biphenyl-4,4'-diacetic acid as a ligand is notable for its combination of a semi-rigid biphenyl (B1667301) backbone and flexible acetate arms. This unique geometry plays a crucial role in determining the structure of the resulting metal complexes. The biphenyl unit provides a significant degree of structural preorganization, while the rotational freedom around the C-C single bond of the biphenyl group and the flexible methylene (B1212753) spacers allows the ligand to adapt to the coordination preferences of various metal ions nih.gov.

The carboxylate groups (-COO⁻) of this compound are the primary sites for coordination with metal ions. These groups can adopt several coordination modes, leading to the formation of multidimensional networks. Common geometries include:

Monodentate: Where only one oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This is a very common mode in MOF construction and can occur in syn-syn, syn-anti, and anti-anti conformations.

In MOFs constructed from the related ligand, 4,4′-biphenyldicarboxylic acid (BPDC), the carboxylate groups have been shown to coordinate to metal centers through a bidentate mode nih.gov. While specific crystallographic data for this compound are less common in the searched literature, the principles of carboxylate coordination are fundamental and broadly applicable. The selection of the metal ion and reaction conditions can influence which coordination mode is preferred, thereby directing the final architecture of the coordination polymer researchgate.net.

A key feature of this compound is the presence of the methylene (-CH2-) group that acts as a flexible spacer between the rigid biphenyl core and the coordinating carboxylate group. This flexibility has a profound impact on the resulting MOF structures.

Unlike rigid ligands which offer highly predictable coordination angles, flexible ligands can bend and rotate to accommodate different metal coordination environments and to facilitate the formation of stable, often interpenetrated, frameworks nih.gov. The aliphatic backbone of the spacer introduces conformational dynamics, which can be a critical factor in the assembly of the final structure nih.gov. This adaptability allows for the construction of frameworks that might not be accessible with more rigid linkers, leading to novel topologies and properties. The rotation around the C-C bonds within the flexible spacer allows the ligand to adopt various conformations, such as gauche or anti, which in turn influences the dimensionality and porosity of the resulting MOF.

Synthesis and Crystallization of MOFs and Coordination Polymers

The synthesis of MOFs using this compound as a linker typically involves the reaction of the ligand with a metal salt under specific temperature and solvent conditions. The choice of synthetic method is crucial as it can determine the crystallinity, phase purity, and morphology of the final product.

Hydrothermal and solvothermal syntheses are the most widely employed techniques for the crystallization of MOFs. nih.govmdpi.comresearchgate.netnih.govnorthwestern.edu These methods involve heating a mixture of the organic linker, a metal salt, and a solvent (or a mixture of solvents) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 100 to 260 °C.

In a typical solvothermal synthesis, this compound and a metal salt (e.g., nickel nitrate hexahydrate or zirconium chloride) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF) nih.govresearchgate.net. The mixture is then heated for a period of hours to days, during which the MOF crystals form and grow. The temperature of the reaction is a critical parameter that can be tuned to control the size and morphology of the resulting crystals mdpi.comresearchgate.netnih.gov. For instance, in the synthesis of a nickel-based MOF using the related 4,4′-biphenyldicarboxylic acid, a reaction temperature of 180 °C was found to be optimal nih.govmdpi.comresearchgate.netnih.gov. The slow cooling of the reaction vessel allows for the formation of high-quality single crystals suitable for X-ray diffraction analysis.

| Parameter | Description | Typical Values / Examples | Reference |

| Method | Solvothermal / Hydrothermal | Heating in a sealed vessel | nih.govnih.gov |

| Metal Source | Metal salts | Nickel nitrate hexahydrate, Zirconium chloride | nih.govresearchgate.net |

| Solvent | High-boiling point organic solvent or water | N,N-dimethylformamide (DMF), H₂O | nih.govresearchgate.netrsc.org |

| Temperature | Elevated temperature under pressure | 120 °C - 210 °C | nih.gov |

| Duration | Reaction time | 10 hours to several days | nih.gov |

Mechanochemical synthesis is an alternative, environmentally friendly approach to producing MOFs that involves the use of mechanical energy, such as grinding or milling, to initiate the chemical reaction between solid reactants. researchgate.netornl.gov This method can significantly reduce or completely eliminate the need for solvents, making it a key technique in green chemistry researchgate.net.

In a typical mechanochemical synthesis, the organic linker (this compound) and a metal salt are ground together in a ball mill, with or without a small amount of liquid additive (liquid-assisted grinding). The mechanical force breaks down the crystal lattices of the reactants and facilitates the formation of new coordination bonds researchgate.net. This technique has been successfully applied to a wide variety of MOFs and is noted for its rapidity and potential for large-scale production researchgate.netornl.gov. While specific examples using this compound were not prominent in the search results, this method represents a viable and sustainable route for its polymerization into MOFs.

Structural Diversity and Topological Analysis of MOF Architectures

The combination of the biphenyl unit's length and the flexible nature of the acetate arms in this compound gives rise to a wide array of MOF structures with varying dimensionalities (1D, 2D, and 3D) and complex topologies nih.gov. The final architecture is a result of the interplay between the ligand's geometry, the coordination number and geometry of the metal ion, and the reaction conditions nih.gov.

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. whiterose.ac.uk By representing the metal clusters as nodes and the organic linkers as connectors, the underlying network topology of the framework can be determined. Software such as ToposPro is commonly used for this purpose youtube.com.

MOFs synthesized from substituted biphenyl-dicarboxylate ligands have exhibited a range of topologies, including:

sra: A 3D framework topology. rsc.orgacs.org

sql: A 2D network based on a square lattice. rsc.orgacs.org

lvt: An unprecedented 4-fold interpenetrated 3D framework topology rsc.org.

One-, Two-, and Three-Dimensional Networks

The dimensionality of the resulting frameworks is highly dependent on the coordination mode of the this compound ligand and the presence of ancillary linkers. Research has demonstrated the synthesis of one-, two-, and three-dimensional networks. For instance, the reaction of biphenyl-4,4'-dicarboxylic acid with cadmium(II) ions has been shown to produce a two-dimensional layered structure. In contrast, the introduction of a 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb) ancillary linker with zinc(II) ions leads to the formation of highly open three-dimensional architectures. Similarly, the creation of a tetrahedral Zn₄O cluster as a secondary building unit (SBU) also results in a 3D framework.

A notable example of a three-dimensional coordination polymer was synthesized using manganese(II), 4,4'-oxybis(benzoic acid), and 2,2'-biphenyl. In this structure, [MnL₂]n layers are extended by bridges of the organic ligand, creating a 3D coordination framework with an unusual (2,6)-connectivity. Another study details the construction of a 3D Cd(II) coordination polymer from 1,1'-biphenyl-2,2',5,5'-tetracarboxylate and 1,4-bis(1H-imidazol-1-yl)benzene ligands, where one-dimensional chains are linked into a three-dimensional framework.

Interpenetration and Chirality in Frameworks

Interpenetration, where two or more independent frameworks grow through each other, is a common feature in MOFs constructed from this compound and its derivatives, particularly in the formation of 3D architectures. For example, zinc-based 3D MOFs synthesized with this ligand have been observed to form doubly interpenetrated structures. The degree of interpenetration can be influenced by synthetic conditions and the choice of metal and ancillary linkers. One study reported an unprecedented 4-fold interpenetrated 3D framework with copper(II) ions and a derivative of biphenyldicarboxylic acid.

Chirality in MOFs is a significant area of research due to potential applications in enantioselective separations and catalysis. Interestingly, chiral MOFs can be synthesized from achiral components like this compound. This spontaneous resolution occurs during crystal growth, where achiral species form helical structures. For instance, a chiral 3D metal-organic framework has been reported where the achiral biphenyl-4,4'-dicarboxylate ligand is a key component. The chirality in such frameworks can manifest in the coordination environment around the metal center and the structure of helicoidal channels within the material.

Functional Applications of this compound-based MOFs (non-biological)

The unique structural features of MOFs based on this compound, such as high surface area, tunable pore size, and active metal sites, make them suitable for a range of functional applications.

Gas Adsorption and Separation

The porosity of these MOFs allows them to be used as effective adsorbents for gas storage and separation. Their performance is often evaluated based on their capacity to selectively adsorb certain gases over others. For instance, MOFs with open coordination nitrogen sites have been modified with salts to enhance the selective adsorption of CO₂ over N₂ and CH₄ over N₂. This modification creates multiple binding sites that improve both the adsorption capacity and selectivity for the target gas. The moderate adsorption heat of these materials suggests that they can be regenerated with low energy input.

| MOF System | Gas Mixture | Selectivity | Key Finding |

|---|---|---|---|

| Salt-modified MOF-253 | CO₂/N₂ | Effectively improved | Introduction of fluoroborate or fluorosilicate salts creates multiple binding sites, enhancing both adsorption capacity and selectivity. |

| Salt-modified MOF-253 | CH₄/N₂ | Effectively improved | The modified MOF has a moderate heat of adsorption, allowing for low-energy regeneration. |

Heterogeneous Catalysis within MOF Scaffolds

MOFs derived from this compound and its analogs serve as versatile platforms for heterogeneous catalysis. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic functionalities.

A desolvated framework using a substituted biphenyldicarboxylate ligand has shown high activity for cyanosilylation reactions and olefin epoxidation. Another zinc-based MOF demonstrated the ability to efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions. Furthermore, a 2D copper-based MOF constructed with a tetramethoxy-substituted biphenyl-4,4'-dicarboxylic acid has been shown to be a recyclable heterogeneous catalyst for the dehydrogenative oxidation of alcohols and the N-arylation of azole compounds.

| Catalytic Reaction | MOF Catalyst | Substrates | Yield | Key Features |

|---|---|---|---|---|

| Cyanosilylation | Desolvated Cu-based MOF | Aromatic aldehydes | Good catalytic performance | High permanent porosity and thermal stability up to 300 °C. |

| Olefin Epoxidation | Desolvated Cu-based MOF | Olefins | Highly active | Reusable heterogeneous catalyst. |

| CO₂ Cycloaddition | Zn-based MOF | CO₂ and epoxides | Efficient | Catalyzes reaction under mild conditions. |

| Dehydrogenative Oxidation | 2D Cu-MOF | Alcohols | High conversion | Recyclable catalyst with exposed active Cu sites. |

| N-arylation | 2D Cu-MOF | Azole compounds | 97% (bromohydrocarbon) | Low catalyst loading required. |

Chemical Sensing and Luminescent Properties

The inherent luminescent properties of the this compound ligand, which can be modulated by the coordination to metal ions and the presence of guest molecules, make these MOFs promising candidates for chemical sensors. The porous nature of these materials can preconcentrate analytes, leading to enhanced sensitivity.

A lanthanide-based MOF incorporating biphenyl-4,4'-dicarboxylic acid has been successfully used for the detection of Fe³⁺ ions with a remarkable detection limit of 5 x 10⁻⁷ mol/L, exhibiting a luminescence turn-off response. mdpi.com The sensing mechanism often involves luminescence quenching, where the analyte interacts with the framework, leading to a decrease in fluorescence intensity. This has been demonstrated in the detection of nitroaromatic compounds, which are common environmental pollutants. The quenching efficiency is dependent on the specific nitroaromatic compound, with studies showing high sensitivity for 2,4,6-trinitrophenol (TNP).

| Analyte | MOF Sensor | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Fe³⁺ | [Eu(L₁)(BPDC)₀.₅(NO₃)]·H₃O | 5 x 10⁻⁷ mol/L mdpi.com | Luminescence turn-off |

| 2,4,6-Trinitrophenol (TNP) | Zn-based MOF (TMU-45) | 2.07 ppm | Luminescence quenching (99% efficiency) |

Energy Storage (e.g., Supercapacitors)

MOFs synthesized from this compound are being actively investigated as electrode materials for supercapacitors due to their high surface area and tunable porosity, which are crucial for efficient ion transmission and charge storage. A nickel-based MOF (Ni-BPDC-MOF) synthesized via a one-step hydrothermal method has demonstrated high performance as a supercapacitor electrode. nih.govmdpi.comresearchgate.net

The material, synthesized at 180 °C, exhibits a nanoplate morphology with a specific surface area of 311.99 m²/g and a pore size distribution of 1–40 nm. nih.govmdpi.comresearchgate.net This structure facilitates electrolyte penetration and ion diffusion. The Ni-BPDC-MOF electrode delivered a high specific capacitance of 488 F/g at a current density of 1.0 A/g in a 3 M KOH aqueous electrolyte. nih.govmdpi.comresearchgate.net Furthermore, it showed good cycling stability, retaining 85% of its initial capacitance after 2000 cycles. nih.govresearchgate.net The performance of such MOF-based supercapacitors can be influenced by factors like the synthesis temperature, which affects the material's morphology, surface area, and pore size.

| Electrode Material | Specific Capacitance (at 1.0 A/g) | Cycling Stability | Specific Surface Area | Pore Size Distribution |

|---|---|---|---|---|

| Ni-BPDC-MOF | 488 F/g nih.govmdpi.comresearchgate.net | 85% retention after 2000 cycles nih.govresearchgate.net | 311.99 m²/g nih.govmdpi.comresearchgate.net | 1–40 nm nih.govmdpi.comresearchgate.net |

Polymer Science and Materials Applications

Use as a Monomer in Condensation Polymerization

Biphenyl-4,4'-diacetic acid, with its two carboxylic acid functional groups, is an ideal monomer for condensation polymerization. This process involves the reaction of monomers to form a larger structural unit while releasing smaller molecules such as water. mdpi.comresearchgate.netmdpi.com The rigid and linear structure imparted by the biphenyl (B1667301) group is a key determinant of the properties of the resulting polymers. nih.gov

Polyesters are polymers linked by ester groups, typically formed from the reaction of a dicarboxylic acid and a diol. rsc.org this compound can be used as the dicarboxylic acid component to produce polyesters with unique characteristics. The incorporation of the rigid biphenyl unit into the polymer backbone can significantly influence the material's thermal and mechanical properties.

Research has shown that using a derivative, 4,4'-biphenyldicarboxylic acid (BDA), in copolymerization can effectively enhance polymer properties. For instance, when BDA was introduced into poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) chains, the resulting copolyesters (PCTB) exhibited a lower melting point, making them easier to process. google.com Concurrently, the glass transition temperature (Tg) of the copolyesters was high (above 103 °C), and their thermal stability was improved compared to the original PCT. google.com These materials also demonstrated enhanced melt stability and maintained robust mechanical properties, including high Young's modulus and tensile strength. google.com This demonstrates the utility of the biphenyl moiety in creating high-performance polyesters.

Table 1: Thermal and Mechanical Properties of PCTB Copolyesters

Polyamides are polymers characterized by amide linkages (-CONH-). mdpi.com They are formed through the condensation polymerization of a diamine and a dicarboxylic acid. mdpi.comnih.gov When both monomers are aromatic, the resulting polymers are known as aramids, which are renowned for their exceptional strength and heat resistance. nih.gov